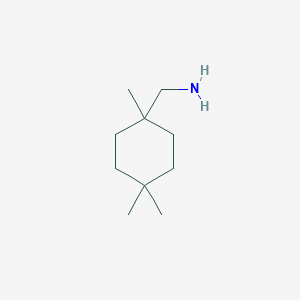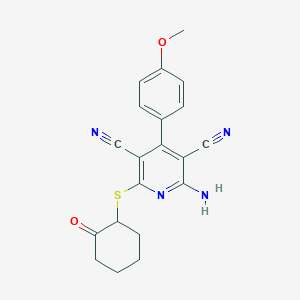
(1,4,4-Trimethylcyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4,4-Trimethylcyclohexyl)methanamine, also known as TMA-6, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders.
科学的研究の応用
Synthesis and Characterization
(1,4,4-Trimethylcyclohexyl)methanamine , while not directly studied, is structurally related to compounds that have been synthesized and characterized for various scientific applications. For instance, compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized using polyphosphoric acid condensation routes and characterized using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Catalytic Applications
Compounds structurally similar to (1,4,4-Trimethylcyclohexyl)methanamine have been involved in catalytic applications. For example, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used to form N-heterocyclic ruthenium(II) complexes. These complexes exhibited significant catalytic efficiency in transfer hydrogenation reactions, achieving conversions up to 99% and high turnover frequency (TOF) values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Material Science and Polymer Chemistry
In material science and polymer chemistry, (1,4,4-Trimethylcyclohexyl)methanamine-related compounds have been utilized. For instance, dichlorozinc complexes bearing camphor-based iminopyridines were synthesized and characterized. These complexes showed potential in initiating ring-opening polymerization of rac-lactide, favoring the formation of heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).
Analytical Chemistry
In analytical chemistry, compounds with a similar structure to (1,4,4-Trimethylcyclohexyl)methanamine have been characterized. For instance, three psychoactive arylcyclohexylamines were identified and analyzed using various techniques, establishing a method for their determination in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Antimicrobial Research
Some derivatives structurally akin to (1,4,4-Trimethylcyclohexyl)methanamine have been explored for antimicrobial properties. For example, quinoline derivatives carrying 1,2,3-triazole moieties were synthesized and demonstrated notable antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
作用機序
Target of Action
It’s structurally similar to methenamine , which is a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works by being hydrolyzed to formaldehyde in acidic urine . Formaldehyde has nonspecific bactericidal action . This suggests that (1,4,4-Trimethylcyclohexyl)methanamine might have a similar mode of action.
Biochemical Pathways
Methenamine’s bactericidal action suggests that it might interfere with bacterial metabolic processes, leading to cell death .
Pharmacokinetics
Methenamine is readily absorbed from the gastrointestinal tract . About 10% to 30% of the drug will be hydrolyzed by gastric juices unless it is protected by an enteric coating . Methenamine is hydrolyzed to formaldehyde and ammonia in the urine; 10% to 25% in the liver . About 70% to 90% of the drug is excreted in the urine as unchanged drug within 24 hours .
Result of Action
Methenamine’s bactericidal action suggests that it might lead to bacterial cell death .
特性
IUPAC Name |
(1,4,4-trimethylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)4-6-10(3,8-11)7-5-9/h4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODLBQCWLXDQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4,4-Trimethylcyclohexyl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)


![4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2780068.png)



![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)


![N-(2,6-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2780077.png)
![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)